molecular formula C22H6Cl8N4O2 B1436609 Pigment Yellow 110 CAS No. 5590-18-1

Pigment Yellow 110

Cat. No.: B1436609
CAS No.: 5590-18-1
M. Wt: 641.9 g/mol
InChI Key: QRFIXNBFUBOBTH-UHFFFAOYSA-N
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Description

Pigment Yellow 110 is a useful research compound. Its molecular formula is C22H6Cl8N4O2 and its molecular weight is 641.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Pigment Yellow 110 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound is known to interact with various enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions help in mitigating oxidative damage within cells. Additionally, this compound has been observed to bind with certain proteins, influencing their structural conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In fibroblast cells, the compound has been shown to enhance cell proliferation and collagen synthesis, promoting wound healing. In neuronal cells, this compound influences cell signaling pathways, particularly those related to neuroprotection and synaptic plasticity. The compound also affects gene expression, upregulating genes associated with antioxidant defense and downregulating pro-inflammatory genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and receptors, modulating their activity. The compound acts as an enzyme inhibitor for certain kinases, thereby affecting phosphorylation cascades involved in cell signaling. Additionally, this compound influences gene expression by interacting with DNA and histone proteins, leading to changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits high stability, maintaining its biochemical properties over extended periods. Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy. Long-term studies have shown that this compound can induce sustained changes in cellular function, such as enhanced antioxidant capacity and reduced inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced tissue regeneration and reduced oxidative stress. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with specific dosages required to achieve optimal therapeutic outcomes without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized primarily through phase I and phase II reactions, involving enzymes such as cytochrome P450 and glutathione S-transferase. These metabolic processes influence the compound’s bioavailability and clearance, affecting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and efflux. Additionally, this compound binds to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various organelles, including mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications direct this compound to specific compartments, influencing its biochemical properties and cellular effects .

Properties

IUPAC Name

4,5,6,7-tetrachloro-3-[4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H6Cl8N4O2/c23-11-7-9(13(25)17(29)15(11)27)21(35)33-19(7)31-5-1-2-6(4-3-5)32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24/h1-4H,(H,31,33,35)(H,32,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFIXNBFUBOBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H6Cl8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052219
Record name 3,3'-(1,4-Phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow odorless powder; [BASF MSDS]
Record name C.I. Pigment Yellow 110
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CAS No.

5590-18-1
Record name Pigment Yellow 110
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Record name C.I. Pigment Yellow 110
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Isoindol-1-one, 3,3'-(1,4-phenylenedinitrilo)bis[4,5,6,7-tetrachloro-2,3-dihydro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3'-(1,4-Phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(1,4-phenylenediimino)bis[4,5,6,7-tetrachloro-1H-isoindol-1-one]
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Record name PIGMENT YELLOW 110
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the modification of Pigment Yellow 110 with styrene impact its performance in electrophoretic displays?

A2: Encapsulating modified this compound with styrene through dispersion and mini-emulsion polymerization techniques enhances its suitability for electrophoretic displays. [] This modification results in composite particles (PS/PY110-S) that exhibit improved dispersion stability and electrophoretic mobility. Consequently, incorporating these modified particles in a yellow-white dual-color electrophoretic display cell significantly enhances the contrast ratio, achieving a value of 1.58. [] This improvement highlights the effectiveness of styrene encapsulation in optimizing this compound for advanced display technologies.

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